N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclohexylpropanamide Formation: The final step involves the coupling of the acetylated thiazole derivative with cyclohexylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiazole derivatives with biological targets. It can also serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Its thiazole moiety is known for its biological activity, and modifications to its structure can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and functional materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acetyl group and cyclohexylpropanamide moiety can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
- 4-(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
Comparison:
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide: This compound lacks the cyclohexylpropanamide moiety, which may result in different biological activities and chemical properties.
- 4-(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid: The presence of a butanoic acid group instead of a cyclohexylpropanamide moiety can influence its solubility and reactivity.
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide: Similar to the target compound but with a butanamide group, which may affect its binding affinity and biological activity.
The uniqueness of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-14(11(2)18)20-15(16-10)17-13(19)9-8-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKJOWGJQJYSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2CCCCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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